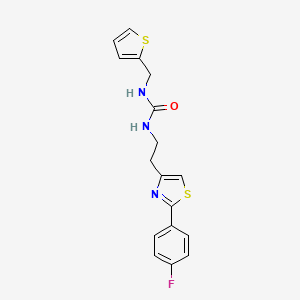
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of thiazolyl urea derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antifungal Applications
Research has explored the antifungal activity of compounds related to the specified urea derivative, focusing on their effectiveness against strains like A. niger and F. oxyporum. These studies correlate the structural features of the compounds with their fungitoxic actions, suggesting a potential for developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory activities of similar urea derivatives, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests their potential application in treating diseases characterized by enzyme deregulation, such as Alzheimer's disease. Novel urea derivatives have shown promising results in preliminary bioassays, indicating excellent inhibitory activities (Pejchal, Štěpánková, & Drabina, 2011).
Antibacterial Properties
Research into urea and amide derivatives of thiazole has revealed potent antibacterial activities against strains including Staphylococcus aureus and Escherichia coli. These findings support the potential of urea derivatives as frameworks for developing new antibacterial agents. Notably, the presence of halogen groups, such as chloro or fluoro, was found to enhance antibacterial activity (Zhang et al., 2017).
Material Science Applications
Urea derivatives have also found applications in material science, particularly in the development of fluorescent dyes and the study of non-covalent interactions in crystal structures. These applications are critical for advancing technologies in imaging and molecular design (Frath, Azizi, Ulrich, & Ziessel, 2012).
Propriétés
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c18-13-5-3-12(4-6-13)16-21-14(11-24-16)7-8-19-17(22)20-10-15-2-1-9-23-15/h1-6,9,11H,7-8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZIQJBWZABQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
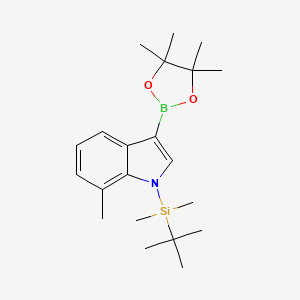
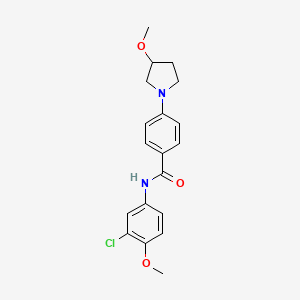
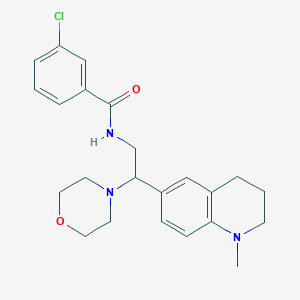
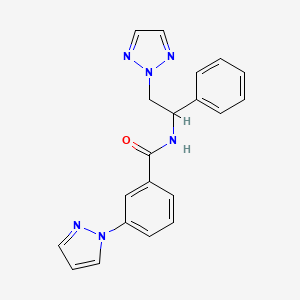
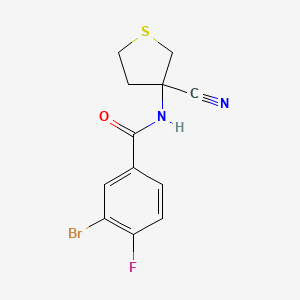
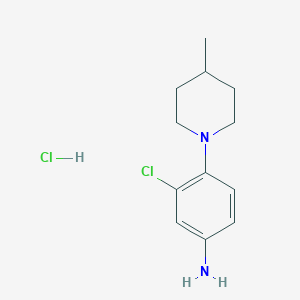
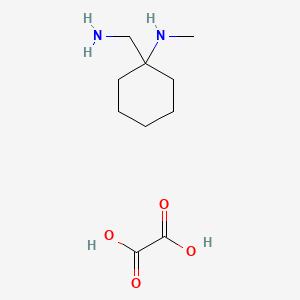
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
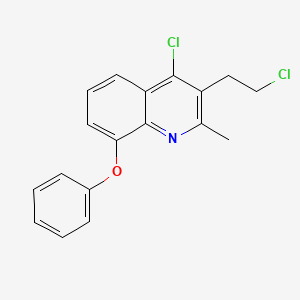
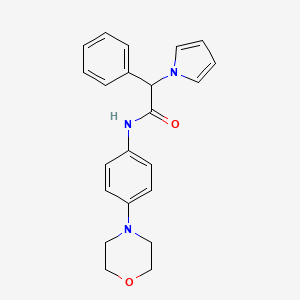
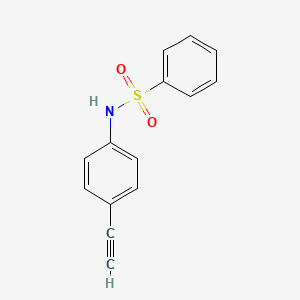
![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)